Product packaging for Hydrazine sulfate-D6(Cat. No.:CAS No. 24310-86-9)

Hydrazine sulfate-D6

Cat. No.: B1433893
CAS No.: 24310-86-9
M. Wt: 136.16 g/mol
InChI Key: ZGCHATBSUIJLRL-YIKVAAQNSA-N
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Description

Hydrazine sulfate-D6 is a useful research compound. Its molecular formula is H6N2O4S and its molecular weight is 136.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6N2O4S B1433893 Hydrazine sulfate-D6 CAS No. 24310-86-9

Properties

IUPAC Name

dideuterio sulfate;1,1,2,2-tetradeuteriohydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHATBSUIJLRL-YIKVAAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])N([2H])[2H].[2H]OS(=O)(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Isotopic Labeling in Chemical Sciences

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons in their nuclei. This difference in neutron count results in a difference in atomic mass but does not alter the chemical properties of the element. wikipedia.org The core principle of isotopic labeling lies in using these isotopes as tracers to follow the journey of a molecule through a chemical reaction or a biological pathway. wikipedia.orgcreative-proteomics.comspectroinlets.com

The most commonly used stable isotopes in this technique are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com These non-radioactive isotopes can be incorporated into molecules, which can then be detected and distinguished from their non-labeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.commetwarebio.com Mass spectrometry detects the mass difference between the labeled and unlabeled compounds, while NMR spectroscopy can distinguish atoms with different gyromagnetic ratios. spectroinlets.com

The process of introducing isotopes into a compound is known as isotopic labeling, resulting in an "isotopically labeled" substance. creative-proteomics.com This method is instrumental in a wide range of scientific disciplines for tracking the behavior, metabolism, and distribution of substances within various systems. creative-proteomics.com

Significance of Deuterium Substitution in Elucidating Molecular Behavior and Reaction Pathways

The substitution of hydrogen with deuterium (B1214612) is a particularly powerful application of isotopic labeling due to the significant relative mass change (a doubling of mass). libretexts.orgwikipedia.org This mass difference leads to a phenomenon known as the kinetic isotope effect (KIE), which provides profound insights into reaction mechanisms. wikipedia.orglibretexts.org

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Specifically, the deuterium kinetic isotope effect is expressed as the ratio of the rate constant for the reaction with hydrogen (kH) to the rate constant for the reaction with deuterium (kD), or kH/kD. libretexts.org Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions involving the breaking of a C-D bond are typically slower. libretexts.org This results in a "normal" KIE, where the kH/kD ratio is greater than 1, often in the range of 1 to 8 for primary KIEs where the bond to the isotope is broken in the rate-determining step. libretexts.orglibretexts.org

Overview of Hydrazine Sulfate D6 Within Advanced Chemical and Spectroscopic Methodologies

Direct Isotopic Exchange Protocols

Direct isotopic exchange represents a straightforward approach to the synthesis of deuterated hydrazines. This method involves the direct replacement of hydrogen atoms with deuterium atoms from a deuterium source.

Solvent-Mediated Deuteration using Deuterium Oxide (D2O)

Deuterium oxide (D₂O), or heavy water, is the most common and economical source of deuterium for these exchange reactions. google.com The process relies on the lability of the N-H protons in hydrazine, which can be exchanged with deuterons from D₂O.

To achieve efficient hydrogen-deuterium exchange, specific reaction conditions are necessary. The reaction between anhydrous hydrazine (N₂H₄) and excess deuterium oxide is often carried out under reflux. Temperature optimization is critical; for instance, maintaining a temperature range of 80–100°C helps to facilitate the exchange while preventing the thermal decomposition of hydrazine. A molar ratio of 1:10 (N₂H₄:D₂O) is typically used to drive the equilibrium towards the formation of the deuterated product, N₂D₄. Achieving a high degree of deuteration (>95%) can require extended reaction times, often around 72 hours.

The efficiency of hydrogen-deuterium exchange can be significantly enhanced through catalysis. Both acid and base catalysts can accelerate the exchange process. libretexts.orgwikipedia.org For example, the use of 0.1 M sodium deuteroxide (NaOD) can accelerate the H/D exchange through a base-mediated deprotonation mechanism.

Ion-exchange resins, such as Dowex®, offer a powerful catalytic approach for the deuteration of hydrazine salts. In this method, hydrazine sulfate (N₂H₆SO₄) is refluxed with D₂O in the presence of a Dowex® ion-exchange resin for approximately 48 hours at 100°C. This process facilitates the exchange of protons for deuterons, leading to the formation of deuterated hydrazine sulfate (N₂D₆SO₄). The use of ion-exchange resins provides a simple and effective method for producing highly pure deuterated compounds. google.com These solid acid catalysts are advantageous due to reduced equipment corrosion, easier product separation, and catalyst recyclability. alfa-chemistry.com

Conditions for Efficient Hydrogen-Deuterium Exchange (e.g., reflux, temperature optimization)

Control of Isotopic Purity and Yield in Exchange Reactions

Achieving high isotopic purity and yield is a primary goal in deuteration reactions. In solvent-mediated exchange, the large excess of D₂O helps to ensure a high level of deuterium incorporation. Following the initial exchange reaction, purification steps are often necessary to remove residual water and non-deuterated or partially deuterated hydrazine. Vacuum distillation is a common method for this purification, which can lead to isotopic purities of 95–98 atom % D.

When using ion-exchange resins for the deuteration of hydrazine sulfate, subsequent alkaline hydrolysis of the resulting N₂D₆SO₄ with NaOD can yield hydrazine-d4 (B89299) monodeuterate (N₂D₄·D₂O) with yields between 85–90% and an isotopic purity of ≥97 atom % D. The table below summarizes the effectiveness of different methods on isotopic purity.

Synthetic MethodIsotopic Purity (%)
Direct D₂O Exchange95-98
Ion Exchange (Dowex®) followed by hydrolysis≥97
LDA-Catalyzed Exchange98

This table presents typical isotopic purities achieved through various deuteration methods.

Precursor-Based Synthetic Routes

An alternative to direct exchange is the synthesis of deuterated hydrazines from deuterated precursors. This approach can offer greater control over the final isotopic composition.

Derivatization from Deuterated Ammonia (B1221849) (ND₃) and Oxidizing Agents

One precursor-based route involves the use of deuterated ammonia (ND₃). ND₃ can be generated by passing ammonia gas through molecular sieves saturated with D₂O. This deuterated ammonia can then be used in reactions to form deuterated hydrazine. For instance, reacting deuterated ammonia with an oxidizing agent like hydrogen peroxide in the presence of a ketone can produce deuterated hydrazine derivatives.

Another method involves the reduction of nitrogen precursors. Deuterated hydrazine can be synthesized by reducing deuterated ammonia (ND₃) with a reducing agent such as lithium aluminum deuteride (LiAlD₄). This reaction is typically carried out in an anhydrous ether solvent at a low temperature (-20°C) to minimize side reactions, and can yield deuterated hydrazine in the range of 68-72% after vacuum distillation.

Reductive Synthesis from Deuterated Nitro Compounds

One established method for preparing deuterated amines involves the reduction of deuterated nitro compounds. organic-chemistry.orgrsc.org This strategy can be adapted for the synthesis of deuterated hydrazines. The general principle involves the reduction of a nitro group to an amino group, where the deuterium atoms are already incorporated into the starting material.

For instance, the reduction of a deuterated nitroarene can yield a deuterated aniline. rsc.org A molybdenum-mediated reductive deuteration of nitroarenes using D₂O as the deuterium source has been shown to produce ortho- and para-deuterated anilines with high regioselectivity. rsc.org While this example focuses on anilines, the underlying principle of reducing a nitrogen-containing functional group can be extended to hydrazine synthesis. The reduction of a suitable deuterated nitrogen-containing precursor would be a key step.

Table 1: Reductive Deuteration of Nitroarenes

Starting Material Product Deuterium Source Catalyst/Reductant Key Feature
Nitroarenes ortho- and para-deuterated anilines D₂O Mo(CO)₆ High regioselectivity for ortho and para positions rsc.org

Alkylation Reactions Utilizing Deuterated Alkylating Agents

Alkylation reactions using deuterated reagents are a fundamental approach to introduce deuterium into a molecule. For the synthesis of deuterated hydrazines, a key reagent is dimethyl-d6 sulphate. This deuterated alkylating agent can be used to introduce two trideuteromethyl (-CD₃) groups.

A relevant example is the alkylation of 4-chloroquinoline-2-thione with dimethyl sulfate, which results in the formation of a 2-alkylthio-4-chloro-8-methylquinoline. mdpi.com While this specific reaction doesn't produce hydrazine directly, it demonstrates the principle of using sulfate-based alkylating agents. To synthesize a deuterated hydrazine derivative, one could envision a reaction where a hydrazine or a hydrazine precursor is alkylated with dimethyl-d6 sulphate.

Table 2: Alkylation with Deuterated Reagents

Deuterated Reagent Application Example Reaction
Dimethyl-d6 Sulphate Introduction of -CD₃ groups Alkylation of N- or S-containing heterocycles mdpi.com
CD₃MgBr Introduction of a -CD₃ group Reaction with ethylene (B1197577) oxide to form CD₃CH₂CH₂OH pearson.com

Controlled Reactions with Deuterated Reagents for Specific Isotopic Incorporation

The specific placement of deuterium atoms within a molecule is crucial for many applications. clearsynth.com This can be achieved through controlled reactions with various deuterated reagents. clearsynth.comnih.gov The choice of reagent and reaction conditions dictates the position and level of deuterium incorporation.

One strategy involves the use of deuterated triflic acid (TfOD) and deuterated triethylsilane in the treatment of ynamides to produce amines with selective deuteration at the α and/or β positions. nih.gov This method offers a high degree of control over the isotopic labeling. nih.gov Another approach is the reduction of nitriles or oximes using a reductant like SmI₂ in the presence of D₂O as the deuterium source, leading to α-deuterated primary amines with excellent deuterium incorporation (>95% [D]). researchgate.net These methods, while not directly producing this compound, illustrate the principle of using specific deuterated reagents to achieve controlled isotopic incorporation, a concept applicable to the synthesis of complex deuterated molecules. researchgate.net

Metal-Catalyzed Hydrogen-Deuterium Exchange Strategies

Metal-catalyzed hydrogen-deuterium (H-D) exchange reactions represent a powerful and efficient method for introducing deuterium into organic molecules, often in the later stages of a synthetic sequence. x-chemrx.com These methods can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis (e.g., Pd/C in D₂O) for Deuterium Labeling of Related Heterocycles

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for H-D exchange reactions. nih.govnih.govmdpi.com These catalysts are particularly effective for labeling nitrogen-containing heterocycles. chemrxiv.org For example, Pd/C in the presence of D₂O can facilitate deuterium incorporation at the α-position to a nitrogen atom in a morpholine (B109124) ring. nih.gov Raney nickel is another effective heterogeneous catalyst for the H-D exchange in a variety of nitrogen-containing heterocycles and pharmaceuticals. chemrxiv.org

The general approach involves heating the substrate with the catalyst in a deuterium source like D₂O. nih.govmdpi.com The catalyst facilitates the exchange of hydrogen atoms on the organic molecule with deuterium atoms from the solvent. An environmentally benign system using Pd/C with aluminum in D₂O has been developed, where D₂ gas is generated in situ. nih.govmdpi.com

Table 3: Heterogeneous Catalysis for H-D Exchange

Catalyst Deuterium Source Substrate Type Key Feature
Pd/C D₂O Nitrogen-containing heterocycles Deuteration at the α-position to nitrogen nih.gov
Raney Nickel D₂O Nitrogen-containing heterocycles, pharmaceuticals Effective under continuous flow conditions chemrxiv.org
Pd/C-Al D₂O Amino acids, synthetic building blocks In situ generation of D₂ gas nih.govmdpi.com
Supported Iridium Nanoparticles C₆D₆ Arenes and heteroarenes High chemo- and regioselectivity chemrxiv.orgchemrxiv.org

Homogeneous Catalysis for Selective Deuteration

Homogeneous catalysts offer the advantage of high selectivity in deuteration reactions. nih.govacademie-sciences.fr Various transition metal complexes, including those of iridium, rhodium, and silver, have been employed for this purpose. nih.govacs.org

For instance, a phosphine-ligated silver-carbonate complex has been shown to catalyze the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles using CH₃OD as the deuterium source. nih.gov Iridium-based catalysts are also widely used for selective isotopic labeling of both sp² and sp³ C-H bonds. nih.gov These homogeneous systems often operate under mild conditions and tolerate a wide range of functional groups, making them valuable for the late-stage deuteration of complex molecules. chemrxiv.orgnih.gov

Advanced Purification Techniques for Deuterium-Labeled Hydrazine Compounds

The purification of deuterium-labeled compounds is a critical step to ensure high isotopic purity. Standard purification techniques such as distillation, crystallization, and chromatography are commonly employed. acs.orggoogle.com

For hydrazine compounds, purification can be challenging due to the presence of various impurities, including alcohols, ketones, and other nitrogen-containing heterocycles. google.com Distillation is a common method, but it may not be sufficient to remove all impurities, with total organic carbon (TOC) concentrations sometimes remaining in the range of 500 to 1,500 ppm. google.com

More advanced techniques may be necessary. For instance, liquid-liquid extraction can be effective to some extent, and adsorption using activated carbon can reduce impurities to around 300 ppm of TOC. google.com For hydrazine hydrate (B1144303), a process involving the addition of a salt to increase its concentration in the bottom product during distillation can facilitate the separation of TOC constituents. google.com Column chromatography on silica (B1680970) gel is also a standard method for purifying deuterated organic compounds. acs.orgacs.org The choice of purification method depends on the specific properties of the deuterated hydrazine compound and the nature of the impurities present.

Vacuum Distillation for Isotopic Enrichment

Vacuum distillation is a fundamental technique employed for the purification and isotopic enrichment of deuterated hydrazines. This method leverages the differences in vapor pressure between deuterated and non-deuterated (protium-containing) species. By reducing the pressure of the system, the boiling points of the compounds are lowered, which allows for distillation at lower temperatures and minimizes the risk of thermal decomposition, a known issue with hydrazine. researchgate.net

The principle behind the isotopic enrichment of hydrazine via vacuum distillation lies in the slight mass difference between protium (B1232500) (¹H) and deuterium (²H). Deuterated compounds typically have slightly lower vapor pressures than their non-deuterated counterparts. During vacuum distillation, the more volatile, non-deuterated hydrazine can be selectively removed, thereby concentrating the less volatile deuterated hydrazine in the distillation flask. Post-synthesis purification via vacuum distillation is effective for removing residual water (H₂O) and any remaining non-deuterated hydrazine. An improved vacuum distillation method has been noted as effective for isotopic enrichment processes. ansto.gov.au For instance, in the dehydration of hydrazine hydrate solutions, vacuum membrane distillation has been successfully used to separate water from hydrazine, achieving a high concentration of the desired product. researchgate.net This process can be adapted for isotopic separation, where the goal is to separate N₂D₄ from any residual N₂H₄.

ParameterValue/ConditionPurposeReference
Pressure Reduced (e.g., vacuum)Lowers boiling point, prevents thermal decomposition. researchgate.net
Temperature Below normal boiling pointExploits vapor pressure differences for separation. researchgate.net
Feed Mixture Synthesized deuterated hydrazine with H₂O and protic impuritiesThe starting material for purification.
Outcome Increased atom % DEnrichment of the desired deuterated compound.
Application Post-synthesis purificationRemoval of residual non-deuterated impurities.

Ion-Exchange Chromatography for Separation and Purification

Ion-exchange chromatography (IEX) is a powerful method for the purification and concentration of hydrazine from aqueous solutions, a principle that is directly applicable to its deuterated analogues. nih.govgoogle.com The technique separates molecules based on their net surface charge through reversible interactions with an oppositely charged chromatography resin. cytivalifesciences.com For hydrazine, the process typically involves the protonation of the molecule to form the hydrazinium (B103819) ion (N₂H₅⁺) in an acidic solution. google.com

The general procedure involves several key steps:

Acidification : The dilute solution containing hydrazine is acidified with a strong acid, converting the hydrazine to its water-soluble hydrazinium salt. google.com

Adsorption : The acidified solution is passed through a column packed with a cation-exchange resin. The positively charged hydrazinium ions are adsorbed onto the negatively charged resin. google.com

Washing : The column is washed to remove any unbound, neutral, or anionic impurities.

Elution : The bound hydrazinium ions are eluted from the resin by passing a solution of a strong base, such as sodium hydroxide, through the column. This deprotonates the hydrazinium ion back to hydrazine, releasing it from the resin and resulting in a more concentrated and purified product. google.com

A highly sensitive method for determining hydrazine involves ion-exclusion chromatography coupled with conductivity detection, which can separate the hydrazine ion from other cations like alkali metals and ammonium (B1175870) ions. nih.gov This method can utilize a series of columns, including a weakly basic anion-exchange column and enhancement columns (strongly basic and strongly acidic), to significantly improve detection sensitivity. nih.gov

Technique/StepResin/Column TypeFunctionReference
Adsorption Particulate Cation Exchange ResinBinds positively charged hydrazinium ions (N₂H₅⁺). google.com
Elution Aqueous strong base (e.g., NaOH)Releases purified hydrazine from the resin. google.com
Separation Weakly basic anion-exchange column (e.g., TSKgel DEAE-5PW)Separates hydrazine ion from other cations by ion-exclusion. nih.gov
Signal Enhancement Strongly basic anion-exchange resin (e.g., TSKgel SAX)Converts N₂H₅OH to (N₂H₅)₂SO₄ for improved conductivity. nih.gov
Signal Enhancement Strongly acidic cation-exchange resin (e.g., TSKgel SCX)Converts the salt to H₂SO₄ for even greater sensitivity. nih.gov

Preparative Thin-Layer Chromatography for Analogues

Preparative thin-layer chromatography (prep-TLC) is a valuable technique for the isolation and purification of synthesized hydrazine analogues on a larger scale than analytical TLC. nih.govaga-analytical.com.pl This method involves applying the sample as a band onto a thick layer of adsorbent, typically silica gel, on a glass or aluminum plate. aga-analytical.com.plresearchgate.net The plate is then developed in a sealed chamber with a suitable mobile phase (solvent system). The components of the mixture migrate at different rates, leading to their separation into distinct bands. These bands can then be scraped from the plate, and the purified compound is extracted from the adsorbent.

This technique has been effectively used in the semi-synthesis of hydrazine and hydrazide derivatives of the antibiotic platensimycin. nih.gov In one instance, a reaction mixture was isolated using prep-TLC with a developing solvent system of ethyl acetate (B1210297) and acetic acid to yield the purified derivative. nih.gov The selection of the stationary phase (adsorbent) and mobile phase is critical for achieving effective separation of structurally similar analogues. researchgate.net

ParameterDescriptionExample Application (Platensimycin Analogues)Reference
Stationary Phase A layer of adsorbent material on a backing.Silica gel nih.gov
Backing Glass, aluminum, or plastic sheet.Not specified, but glass is common for preparative work. aga-analytical.com.pl
Mobile Phase A solvent or mixture of solvents that moves up the plate.Ethyl acetate : acetic acid = 100 : 1 nih.gov
Application Purification of synthesized hydrazine/hydrazide derivatives.Isolation of PTM derivative 14. nih.gov
Layer Thickness Thicker than analytical TLC (500 - 2,000 µm).Not specified, but characteristic of prep-TLC. aga-analytical.com.pl
Sample Volume Larger than analytical TLC (5 - 20 µL per spot).Not specified, but sufficient for preparative scale. aga-analytical.com.pl

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as FTIR, are sensitive to the vibrations of chemical bonds within a molecule. Isotopic substitution, particularly of hydrogen with deuterium, leads to significant and predictable changes in vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The frequency of these vibrations is dependent on the masses of the atoms involved and the strength of the bond connecting them.

The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) in this compound has a profound effect on the vibrational frequencies of the N-D bonds compared to the N-H bonds in its non-deuterated counterpart. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Due to the increased mass of deuterium, the N-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than the corresponding N-H modes.

Specifically, the N-H stretching vibrations in non-deuterated hydrazine and its salts are typically observed in the region of 3100-3400 cm⁻¹. In contrast, the corresponding N-D stretching modes in deuterated hydrazine are found at much lower wavenumbers, around 2300-2400 cm⁻¹. amazonaws.com Similarly, other modes involving hydrogen, such as NH₂ rocking, wagging, and torsion, would also shift to lower frequencies upon deuteration. The vibrations associated with the sulfate anion (SO₄²⁻) would be less affected, although minor shifts can occur due to changes in hydrogen (or deuterium) bonding interactions.

Table 4: Comparison of Key FTIR Vibrational Frequencies for Hydrazine and Deuterated Hydrazine Species
Vibrational ModeTypical Frequency in Hydrazine (N-H) (cm⁻¹)Expected Frequency in Hydrazine-D6 (N-D) (cm⁻¹)Reference(s)
N-H / N-D Stretch~3300~2300 - 2400
NH₂ / ND₂ Deformation (Scissoring)~1600Lower than 1600
N-N Stretch~1150~1135 - 1160 (less affected)
NH₂ / ND₂ Rocking~915 - 1075Lower than 915
Torsion~560 - 680Lower than 560

This predictable shift is a powerful diagnostic tool, allowing FTIR spectroscopy to confirm the successful deuteration of the hydrazine molecule.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful tool for the vibrational analysis of deuterated hydrazine, providing data that complements infrared (IR) spectroscopy. The Raman spectra of liquid hydrazine and its tetradeuterated counterpart, hydrazine-d4 (N2D4), have been recorded to measure depolarization values and conduct a complete vibrational analysis. aip.orgaip.orgscite.ai This analysis, based on band type, position, and depolarization values, satisfies the product rule for both 'a' and 'b' vibrational symmetry species. aip.orgaip.org

The substitution of hydrogen with deuterium atoms in hydrazine-d4 results in significant shifts in vibrational frequencies. For instance, the N-D stretching modes in hydrazine-d4 are observed around 2300 cm⁻¹, a noticeable decrease from the N-H stretches at approximately 3300 cm⁻¹ in non-deuterated hydrazine. A comprehensive vibrational analysis of hydrazine-d4 has been achieved by examining its infrared spectra across gaseous, liquid, and solid states, in conjunction with its liquid-phase Raman spectrum. aip.orgaip.org

Interactive Table: Comparison of Vibrational Frequencies for Hydrazine and Hydrazine-d4

Vibrational ModeHydrazine (N₂H₄) Frequency (cm⁻¹)Hydrazine-d4 (N₂D₄) Frequency (cm⁻¹)
N-H/N-D Stretch~3300~2300
NH₂/ND₂ Scissoring15841122
NH₂/ND₂ Wagging1318Not specified
NH₂/ND₂ Twisting1122Not specified

This table is populated with data from available research. scite.ai Note that not all corresponding frequencies for hydrazine-d4 were specified in the provided search results.

Vacuum Ultraviolet (VUV) Spectroscopy of Deuterated Hydrazines

The vacuum ultraviolet (VUV) absorption spectrum of deuterated hydrazine (N2D4) has been investigated, revealing key insights into its electronic structure. The gas-phase VUV spectrum of N2D4 is characterized by three primary absorption peaks with maxima near 194 nm, 168.5 nm, and 140 nm. researchgate.net The spectrum, which is largely unstructured, begins to rise from a threshold of 263 nm and is dominated by these three broad peaks of increasing intensity, followed by a decrease in absorption at about 134 nm and then a steady rise toward the lower wavelength limit of the experiment at 105 nm. researchgate.net

In studies of Saturn's moon Rhea, the presence of a broad absorption feature near 184 nm in its far-ultraviolet (FUV) reflectance spectra has led to the consideration of hydrazine monohydrate (N₂H₄·H₂O) as a potential candidate molecule. nih.gov Laboratory VUV spectroscopy of hydrazine monohydrate ices was conducted to support these geochemical studies of icy satellite surfaces. open.ac.uk These laboratory experiments help to model the observed spectra from space, and the data suggests that hydrazine monohydrate mixed in a solid phase with water ice is a plausible explanation for the observed spectral feature. nih.govopen.ac.uk

Mass Spectrometry (MS) Applications in Deuterium-Labeled Research

Utilization of Deuterated Hydrazine Sulfate as an Isotopic Standard for Quantitative Analysis

Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.com The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of achieving high accuracy and precision in analytical chemistry. acanthusresearch.comszabo-scandic.com These standards, where atoms like hydrogen are replaced by their heavier stable isotopes (e.g., deuterium), are chemically very similar to their non-labeled counterparts but are distinguishable by their mass. acanthusresearch.com This mass difference allows them to serve as ideal internal references in chromatographic techniques coupled with mass spectrometric detection. szabo-scandic.com

The primary advantage of using a deuterated internal standard is its ability to compensate for variations during sample preparation, extraction, and instrument analysis. musechem.com Because the SIL-IS and the analyte have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatography. acanthusresearch.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification. musechem.com This is crucial for complex biological matrices where matrix effects can interfere with the analysis. clearsynth.com

In the context of hydrazine analysis, isotopically labeled hydrazine, such as ¹⁵N₂-hydrazine, has been successfully used as an internal standard for the quantification of hydrazine in various samples, including tobacco smoke and human urine. oup.comnih.gov For instance, an isotope dilution liquid chromatography/tandem mass spectrometric method was developed for analyzing hydrazine in tobacco smoke, where ¹⁵N₂-hydrazine served as the internal standard. oup.com Similarly, for the quantification of hydrazine in human urine, isotope dilution with ¹⁵N₂-hydrazine followed by HPLC-MS/MS analysis provided a selective and sensitive method. nih.gov While these examples use ¹⁵N-labeled hydrazine, the principle is directly applicable to deuterium-labeled standards like this compound.

Interactive Table: Key Parameters for Hydrazine Quantification using Isotopic Dilution MS

AnalyteInternal StandardMatrixMethodLimit of Quantification (LOQ)Linearity (R²)
Hydrazine¹⁵N₂-hydrazineTobacco SmokeLC-MS/MS0.2-0.4 ng/cig>0.999
Hydrazine¹⁵N₂-hydrazineHuman UrineHPLC-MS/MS0.0493 ng/mL0.9985
HydrazineNot specified (derivatized)Human PlasmaHPLC-MS/MS0.005 ng/mL>0.999
AcetylhydrazineNot specified (derivatized)Human PlasmaHPLC-MS/MS0.05 ng/mL>0.999

This table summarizes data from studies on hydrazine quantification. oup.comnih.govnih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS) for Analysis of Deuterium-Labeled Biomolecules

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of deuterium-labeled biomolecules. researchgate.net The combination of the separation capabilities of LC with the high sensitivity and specificity of MS allows for the accurate quantification of isotopically labeled compounds in complex mixtures. nih.gov

Deuterium-labeled internal standards are frequently employed in LC-MS/MS analysis to enhance the accuracy of quantification by compensating for matrix effects and variations in ionization efficiency. cerilliant.com While carbon-13 and nitrogen-15 (B135050) labeled standards are also used, deuterium-labeled standards offer a more cost-effective and readily available alternative. cerilliant.com However, care must be taken to ensure that the deuterium labels are placed in non-exchangeable positions within the molecule to prevent their loss during analysis. acanthusresearch.com

In the analysis of biomolecules, derivatization is often necessary to improve chromatographic separation and enhance ionization efficiency in LC-MS. lcms.czddtjournal.com Deuterium-labeled derivatization reagents can be used to introduce a stable isotope tag onto the analyte, facilitating its detection and quantification. jst.go.jp For example, a method for the quantitative analysis of γ-aminobutyric acid (GABA) in serum by LC/ESI-MS/MS utilized a deuterated isotopologue of a derivatization reagent. jst.go.jp

The application of LC-MS with deuterium labeling extends to various classes of biomolecules, including:

Amino Acids: Methods have been developed for the simultaneous determination of L- and D-amino acids in proteins using hydrolysis in deuterated acid followed by LC-MS/MS analysis. mdpi.com

Fatty Acids: Deuterium-labeled fatty acids are used to study their metabolism, with LC-MS methods developed for their quantification after derivatization. mdpi.com

Vitamins: Deuterium-labeled vitamin D metabolites have been synthesized and used as internal standards for their quantification in human serum by LC-MS/MS. mdpi.com

Gas Chromatography–Mass Spectrometry (GC-MS) for Deuterated Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the separation and identification of volatile and semi-volatile compounds, including deuterated substances. The use of deuterated internal standards in GC-MS analysis is a common practice to ensure accurate quantification. nih.gov

One notable application of deuterated hydrazine in GC-MS is in the structural analysis of highly unsaturated fatty acids. A method was developed where a fatty acid methyl ester is partially reduced with either hydrazine or deuterated hydrazine. jst.go.jpjst.go.jp The resulting products are then analyzed by GC-MS. The use of deuterated hydrazine provides additional data for structural identification due to the resulting shift in key fragment ions caused by the presence of deuterium atoms. jst.go.jpjst.go.jp

In some cases, deuterated compounds may exhibit slightly different retention times in GC compared to their non-deuterated analogs. Often, the deuterated molecule elutes slightly earlier due to weaker interactions with the stationary phase, a phenomenon that can be influenced by the type of compound and the analytical conditions. chromforum.org

GC-MS has also been employed for the analysis of hydrazine itself. For instance, after intravenous administration of isoniazid, its metabolite hydrazine was measured in the brain of rats using GC-MS with ¹⁵N-labeled hydrazine as an internal standard. nih.gov This highlights the capability of GC-MS to detect and quantify small, biologically relevant molecules with the aid of isotopic labeling. Furthermore, methods have been established to analyze deuterated benzene (B151609) using GC-MS to determine the substitution rate of deuterium. google.com

Chromatographic Techniques for Research Compound Assessment

The assessment of research compounds, particularly isotopically labeled standards like this compound, relies heavily on chromatographic techniques to ensure their purity and quality. The use of stable isotope-labeled internal standards is fundamental for quality control in analytical methods, helping to validate the robustness and reliability of the procedure. clearsynth.commusechem.com

Both LC-MS and GC-MS are primary tools for this purpose. High-resolution mass spectrometry, such as ESI-TOF, can be used to detect the molecular ion clusters of the deuterated compound, confirming its isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is also crucial for confirming deuterium incorporation and quantifying the level of isotopic enrichment.

The stability of these labeled compounds under various storage conditions is another critical aspect of their quality assessment. Studies have been conducted where stable isotope-labeled peptides were spiked into human plasma and their degradation was monitored over time using nanoLC-ESI-MS. nih.gov Such studies are vital for establishing proper storage protocols and ensuring the integrity of the standards for long-term use. nih.gov

The validation of analytical methods using these standards is a rigorous process. It involves assessing parameters such as accuracy, precision, linearity, and sensitivity. musechem.com The use of a stable isotope-labeled internal standard has been shown to significantly improve the precision of analytical methods compared to using a structural analog as the internal standard. scispace.com Ultimately, the combination of these advanced analytical techniques ensures that research compounds like this compound meet the high standards of purity and isotopic enrichment required for their use in demanding research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and impurity profiling of this compound. Due to the lack of a strong chromophore in the hydrazine molecule, direct UV detection is challenging. Therefore, a common strategy involves pre-column derivatization to attach a UV-active moiety to the hydrazine molecule. indiandrugsonline.org Reagents like benzaldehyde (B42025) or salicylaldehyde (B1680747) react with hydrazine to form stable hydrazones, which can be readily detected by UV spectrophotometers. indiandrugsonline.orgrasayanjournal.co.inresearchgate.net

A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation of the derivatized this compound from its impurities. rasayanjournal.co.injddtonline.info The stationary phase often consists of a C18 column, which separates compounds based on their hydrophobicity. rasayanjournal.co.inresearchgate.net The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure optimal separation of all components. jddtonline.infopensoft.net

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. rasayanjournal.co.injddtonline.info This involves determining parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ) for the parent compound and its potential impurities. researchgate.netpensoft.net Impurities can arise from the starting materials, side reactions during synthesis, or degradation. For instance, in the synthesis of related compounds, impurities such as phthalazine (B143731) have been identified and quantified using HPLC. researchgate.net The high sensitivity of HPLC allows for the detection and quantification of genotoxic impurities like hydrazine at parts-per-million (ppm) levels. rasayanjournal.co.in Isotope dilution using a stable isotope-labeled internal standard, such as ¹⁵N₂-Hydrazine, can be coupled with mass spectrometry detection (LC-MS/MS) for even greater specificity and accuracy in complex matrices. nih.gov

Table 1: Representative HPLC Method Parameters for Purity Analysis of Derivatized this compound

Parameter Value/Condition
Chromatographic Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in
Mobile Phase A: Phosphate Buffer (pH 2.5) B: Acetonitrile/Methanol rasayanjournal.co.injddtonline.info
Elution Mode Gradient researchgate.net
Flow Rate 1.0 mL/min rasayanjournal.co.in
Detection Wavelength 300-360 nm (for derivatized product) indiandrugsonline.orgrasayanjournal.co.in
Linearity Range LOQ to 150% of specification limit jddtonline.info
Correlation Coefficient (r²) > 0.998 jddtonline.info
Limit of Detection (LOD) ~0.005% researchgate.net

| Limit of Quantification (LOQ) | ~0.014% researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Homogeneity Verification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. wikipedia.orglibretexts.org It is particularly valuable for monitoring the progress of its synthesis by observing the consumption of reactants and the formation of the product. umass.eduwisc.edu TLC is also instrumental in verifying the homogeneity of the final product and for the initial screening of purification fractions. wikipedia.orgrsc.org

The process involves spotting a dilute solution of the sample onto a TLC plate, which is a solid support (like aluminum or glass) coated with a thin layer of an adsorbent stationary phase, typically silica gel. umass.eduwisc.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent ascends the plate via capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary and mobile phases. wikipedia.orgumass.edu For deuterated compounds, digitally enhanced TLC can be applied for more accurate quantification and analysis. surrey.ac.uk

After development, the separated spots are visualized. Since hydrazine and its salt are often colorless, visualization may require staining with an appropriate reagent (e.g., iodine vapor) or viewing under UV light if the compound or its impurities are UV-active. rsc.org The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org A pure, homogeneous compound should ideally appear as a single spot on the TLC plate under various eluent conditions. wikipedia.org

Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound

Compound Function Mobile Phase System* Hypothetical Rf Value
Starting Material (e.g., Deuterated Hydrazone Precursor) Reactant Dichloromethane:Methanol (9:1) 0.85
Hydrazine-d4 (intermediate) Reactant Dichloromethane:Methanol (9:1) 0.60
Reaction Mixture In-process control Dichloromethane:Methanol (9:1) Multiple Spots
This compound Final Product Dichloromethane:Methanol (9:1) 0.20

*Note: The mobile phase system is illustrative and would be optimized based on the specific polarity of reactants and products.

Elemental Analysis for Stoichiometric Confirmation and Purity Verification

Elemental analysis is a fundamental analytical technique that provides quantitative information about the elemental composition of a compound. rsc.org For this compound, it serves two critical purposes: confirming the stoichiometry of the synthesized compound and verifying its purity. scielo.org.zaresearchgate.net This destructive technique typically involves the combustion of a precisely weighed sample under controlled conditions to convert the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified.

The results of elemental analysis are presented as the weight percentage of each element (C, H, N, S). For deuterated compounds, the analysis of deuterium (D) content is of particular importance. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, (ND₂)₂D₂SO₄ or D₆N₂O₄S. nih.gov A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the correct stoichiometric composition and high purity of the sample. rsc.org Deviations can indicate the presence of impurities, residual solvents (like water or organic solvents), or an incomplete deuteration process. It is a powerful tool used alongside other methods like NMR and mass spectrometry to fully characterize the compound. ansto.gov.auresearchgate.net

Table 3: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound (D₆N₂O₄S)

Element Theoretical Mass % Hypothetical Found Mass %
Nitrogen (N) 20.57% 20.49%
Deuterium (D) 8.88% 8.81%
Sulfur (S) 23.55% 23.61%
Oxygen (O) 47.00% 47.09%
Total 100.00% 100.00%

*Note: Carbon and Hydrogen (¹H) are expected to be absent or below the detection limit in a pure sample.

Neutron Diffraction Studies on Deuterated Crystalline Compounds

Neutron diffraction is an exceptionally powerful technique for determining the crystal structure of deuterated compounds like this compound. acs.org While X-ray diffraction interacts with the electron cloud of an atom, neutrons interact with the nucleus. This fundamental difference provides a significant advantage in locating light atoms, especially hydrogen and its isotope deuterium. acs.orgaip.org The scattering cross-section of deuterium for neutrons is comparable to that of heavier atoms like nitrogen, sulfur, and oxygen, allowing for the precise determination of deuterium positions and bond lengths within the crystal lattice. aip.orgiucr.org

In the context of this compound, neutron diffraction can elucidate the detailed geometry of the deuterated hydrazinium ion (N₂D₆²⁺) and its interactions with the sulfate anion. It provides unambiguous information on N-D bond distances and angles. osti.gov Furthermore, this technique is unparalleled for characterizing the three-dimensional network of deuterium bonds (N-D···O), which are crucial in stabilizing the crystal structure of such salts. scielo.org.zaiucr.org Studies on related deuterated and hydrazinium compounds have shown that the replacement of hydrogen with deuterium can lead to subtle changes in unit cell volume and hydrogen bond lengths. iucr.org The data obtained from neutron diffraction, such as lattice parameters, space group, atomic coordinates, and site occupancies, are essential for a complete solid-state characterization of this compound. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound from Neutron Diffraction

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁ iucr.org
Unit Cell Parameters a ≈ 7.6 Å, b ≈ 13.3 Å, c ≈ 4.7 Å iucr.org
Unit Cell Volume (V) ≈ 470 ų
Molecules per Unit Cell (Z) 4
Average N-D Bond Length ~1.03 Å
Average N-N Bond Length ~1.45 Å osti.gov

| Deuterium Bond (N-D···O) Length | ~2.7 - 2.9 Å |

Kinetic and Mechanistic Investigations Utilizing Hydrazine Sulfate D6

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidationlibretexts.orgresearchgate.net

The study of KIEs provides profound insights into the transition states and rate-determining steps of a reaction. dalalinstitute.comprinceton.edu By comparing the reaction rates of a parent compound with its deuterated counterpart, chemists can infer whether a specific bond to the isotopic atom is broken or formed during the most energetically demanding part of the reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is cleaved or created in the rate-determining step of a reaction. dalalinstitute.com In the case of reactions involving hydrazine (B178648) sulfate-D6, a significant primary KIE (where the rate of the hydrogen-containing reaction, kH, is greater than the rate of the deuterium-containing reaction, kD) suggests that an N-D bond is broken during this critical step. ias.ac.in The C-D bond is stronger than the C-H bond, and similarly, the N-D bond is stronger than the N-H bond, requiring more energy to break. ias.ac.in This difference in bond energy leads to a slower reaction rate for the deuterated compound. libretexts.org

The magnitude of the primary KIE, expressed as the ratio kH/kD, can provide further details about the transition state. For instance, a large kH/kD value, often in the range of 2–10 for deuterium (B1214612) substitution, is indicative of a symmetric transition state where the hydrogen/deuterium atom is being transferred. princeton.edu Conversely, smaller KIE values may suggest a transition state that is either very reactant-like (early) or very product-like (late). ias.ac.in

Table 1: Representative Primary Kinetic Isotope Effects in Reactions Involving Deuterium Substitution

Reaction Type Substrate kH/kD Implication
E2 Elimination CH3CH2CH2Br 6.7 C-H/D bond broken in rate-determining step. princeton.edu
H-abstraction Toluene 4.6 (with Br•) Significant C-H bond cleavage in transition state. ias.ac.in

This table presents illustrative data and is not specific to hydrazine sulfate-D6 but demonstrates the principles of primary KIEs.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step but is located near the reacting center. wikipedia.orgresearchgate.net These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, SKIEs are valuable for probing the structure of the transition state. researchgate.net

SKIEs are categorized based on the position of the isotope relative to the reaction center (α, β, etc.). libretexts.org For instance, an α-secondary KIE in a reaction involving a hydrazine derivative could arise from changes in hybridization at the nitrogen atom in the transition state. If the hybridization changes from sp3 to sp2, a normal SKIE (kH/kD > 1) is often observed. Conversely, a change from sp2 to sp3 hybridization typically results in an inverse SKIE (kH/kD < 1). wikipedia.org

Table 2: Typical Secondary Kinetic Isotope Effects and Their Interpretations

Isotope Position Hybridization Change kH/kD Interpretation
α sp3 → sp2 ~1.1-1.2 Normal SKIE. wikipedia.org
α sp2 → sp3 ~0.8-0.9 Inverse SKIE. wikipedia.org

This table provides general values and interpretations for secondary KIEs.

The quantitative measurement of reaction rates for both the non-deuterated and deuterated species is fundamental to determining the KIE. Deuteration can lead to a noticeable decrease in reaction rates. For example, the catalytic decomposition of deuterated hydrazine has been observed to be 15–20% slower than its non-deuterated counterpart. This slowing of the reaction rate is a direct consequence of the higher activation energy required to break the stronger N-D bond compared to the N-H bond. libretexts.org By precisely measuring these rate constants under identical conditions, the kH/kD ratio can be calculated, providing a quantitative measure of the isotope effect and invaluable data for constructing a detailed reaction mechanism. dalalinstitute.com

Secondary Isotope Effects in Transition State Analysis

Deuterium Labeling for Tracing Atomic Origins in Chemical Transformations

The use of isotopically labeled compounds like this compound is a cornerstone of mechanistic chemistry, allowing for the unambiguous tracing of atoms throughout a chemical reaction. google.com This technique provides direct evidence for proposed reaction pathways and the origins of atoms in the final products.

In reactions where hydrogen gas is a product, using this compound can definitively establish the source of that hydrogen. For example, in the decomposition of hydrazine, which can produce nitrogen and hydrogen gas, the use of N2D4 would lead to the evolution of D2 gas. organic-chemistry.org Analysis of the product gas mixture by techniques such as mass spectrometry would reveal the isotopic composition of the evolved gas, confirming that it originates from the hydrazine. This approach is critical in complex reaction mixtures where multiple potential hydrogen sources exist.

Deuterium labeling is instrumental in verifying the existence of proposed reaction intermediates and distinguishing between different possible mechanistic pathways. wur.nl For instance, in the formation of hydrazones from the reaction of a carbonyl compound with hydrazine, deuterium labeling can clarify the mechanism. nih.gov The reaction of an aldehyde or ketone with hydrazine-d4 (B89299) would result in a deuterated hydrazone. The position of the deuterium atoms in the product, as determined by techniques like NMR spectroscopy, can confirm the proposed steps of nucleophilic addition and subsequent dehydration. orgsyn.org

Furthermore, in more complex rearrangements or multi-step syntheses, the fate of the deuterium atoms from this compound can be tracked through various intermediates to the final product. This "isotopic fingerprinting" provides a clear roadmap of the chemical transformation, allowing for the validation or refutation of postulated reaction mechanisms. diva-portal.org

Identification of Hydrogen/Deuterium Sources in Reaction Products (e.g., Evolved Hydrogen Gas)

Theoretical and Computational Chemistry Approaches to Deuterated Hydrazine Systems

Theoretical and computational chemistry provide powerful tools for investigating the subtle yet significant effects of isotopic substitution on molecular properties. In the context of this compound, these methods offer insights into its geometry, vibrational behavior, electronic structure, and reaction energetics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequency Predictions

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the molecular structures and vibrational spectra of chemical systems, including isotopically labeled compounds like this compound. researchgate.net DFT calculations, particularly with hybrid functionals such as B3LYP, have proven effective in accurately determining equilibrium geometries and harmonic vibrational frequencies. uctm.eduscience.gov

For deuterated hydrazines, DFT calculations can predict the changes in bond lengths and angles that occur upon substitution of hydrogen with deuterium. While the equilibrium geometry is largely determined by the electronic structure and is only slightly affected by isotopic substitution, the vibrational frequencies show a more pronounced shift. The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope leads to a decrease in the vibrational frequencies of the N-D bonds compared to the N-H bonds. This is a direct consequence of the increased reduced mass of the N-D oscillator.

Experimental studies on various deuterated hydrazines have been complemented by DFT calculations to assign vibrational modes observed in infrared (IR) and Raman spectra. acs.orgnih.gov For instance, the N-H stretching modes in hydrazine typically appear around 3300 cm⁻¹, while the N-D stretching modes in deuterated hydrazine are observed at significantly lower wavenumbers, approximately 2300 cm⁻¹. These shifts are well-reproduced by DFT calculations, which aids in the detailed interpretation of experimental spectra.

The table below presents a comparison of typical experimental and DFT-calculated vibrational frequencies for N-H and N-D stretching modes in hydrazine systems, illustrating the isotopic effect.

Vibrational ModeTypical Experimental Frequency (cm⁻¹)Typical DFT-Calculated Frequency (cm⁻¹)
N-H Stretch~3300~3350
N-D Stretch~2300~2400

Note: The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set limitations.

Furthermore, DFT calculations can be used to explore the potential energy surface of deuterated hydrazine systems, identifying stable conformers and transition states. For hydrazine, the gauche conformer is known to be the most stable. researchgate.net DFT studies confirm this and can predict the subtle energetic differences between conformers upon deuteration.

Ab Initio Calculations for Electronic Spectra and Ionization Potentials of Deuterated Hydrazines

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating the electronic properties of molecules. science.gov These methods are particularly valuable for predicting electronic spectra and ionization potentials, which are fundamental properties related to the electronic structure of a molecule. rsc.org

For deuterated hydrazines, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, can be employed to study the effects of isotopic substitution on the electronic states. researchgate.net The electronic transitions, which give rise to the absorption spectra, are primarily dependent on the electronic configuration and are generally not significantly affected by isotopic substitution. However, subtle changes in the vibrational fine structure of electronic spectra can be observed and analyzed with the aid of ab initio calculations.

Ionization potential, the energy required to remove an electron from a molecule, is another key property that can be accurately calculated. rsc.org Theoretical studies have shown that the first ionization potential of hydrazine corresponds to the removal of an electron from the nitrogen lone pair highest occupied molecular orbital (HOMO). researchgate.net

The table below summarizes representative theoretical values for the first vertical ionization potential of hydrazine, which would be very similar for its deuterated isotopologues as it is an electronic property.

MethodCalculated Vertical Ionization Potential (eV)
Ab initio (various levels)~9.9 - 10.1
Experimental (Photoelectron Spectroscopy)~9.9

While the ionization potential itself is not expected to show a large isotope effect, the vibrational structure of the resulting cation's photoelectron spectrum will be different for deuterated species. Ab initio calculations can model these differences, providing a detailed picture of the cation's potential energy surface and vibrational frequencies.

Computational Modeling of Isotopic Effects and Energetics

Computational modeling plays a crucial role in understanding the kinetic and thermodynamic isotope effects in reactions involving deuterated compounds. ic.ac.ukresearchgate.net The primary origin of these effects lies in the differences in zero-point vibrational energies (ZPVE) between the protiated and deuterated species. uoguelph.ca

The ZPVE is lower for a D-X bond compared to an H-X bond due to the heavier mass of deuterium. This difference in ZPVE between reactants and transition states (for kinetic isotope effects) or between reactants and products (for thermodynamic isotope effects) governs the magnitude and direction of the isotopic effect. researchgate.net

Computational models can calculate the ZPVE for all vibrational modes of the reactant and transition state (or product) molecules. The kinetic isotope effect (KIE), expressed as the ratio of rate constants (kH/kD), can then be predicted. In many reactions, the breaking of a C-H or N-H bond is the rate-determining step, and a primary KIE greater than 1 is observed, indicating that the reaction is slower for the deuterated compound.

For hydrazine systems, computational modeling can be used to investigate the energetics of decomposition pathways or other reactions. For example, in the decomposition of hydrazine, the cleavage of an N-H or N-D bond can be a key step. researchgate.net

The table below illustrates a hypothetical example of how ZPVE differences can be used to estimate a primary KIE for N-H/N-D bond cleavage.

ParameterN-H BondN-D BondDifference (H - D)
Zero-Point Vibrational Energy (kJ/mol)~20~14.5~5.5
Estimated Primary KIE (kH/kD) at 298 K~7-8

Note: This is a simplified illustration. A full KIE calculation would involve considering all vibrational modes of the reactants and the transition state.

Furthermore, computational models can explore secondary isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking. These effects are typically smaller but can provide valuable information about the transition state structure. acs.org The use of deuterated solvents in computational models also allows for the investigation of solvent isotope effects on reaction mechanisms and energetics. acs.org

Applications of Deuterated Hydrazines in Specialized Chemical Research Domains

Research in Organic Synthesis and Catalysis

The distinct properties of deuterated hydrazines make them valuable reagents in the synthesis of complex organic molecules and in the study of reaction pathways.

Deuterium (B1214612) Labeling as a Strategy for Novel Compound Synthesis

Deuterium labeling is a powerful technique for creating new chemical entities with tailored properties. clearsynth.com By incorporating deuterium into molecules, researchers can produce isotopically labeled compounds that serve as probes in a variety of studies, including the elucidation of reaction mechanisms and metabolic pathways. clearsynth.comnih.gov The synthesis of deuterated compounds is crucial for a range of scientific disciplines, from materials science to pharmaceutical development. ansto.gov.au

One notable application is in the synthesis of deuterated indole (B1671886) compounds. These are valuable for understanding the biotransformation of bioactive indoles. acs.org A practical method for preparing deuterium-labeled indoles involves an acid-catalyzed hydrogen-deuterium exchange, where 3-substituted indoles are treated with deuterated sulfuric acid in deuterated methanol. acs.org This approach allows for the efficient synthesis of polydeuterium-labeled indoles, which are useful for tracing metabolic pathways. acs.org

Investigation of Hydrogenation/Deuteration Reactions using Hydrazine (B178648) as a Source

Hydrazine and its derivatives are effective reducing agents in catalytic transfer hydrogenation reactions, providing a valuable alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas. acs.orgd-nb.info These reactions are utilized for the reduction of various functional groups, including nitroarenes, alkenes, alkynes, and carbonyls. d-nb.info The use of deuterated hydrazine, such as hydrazine-d4 (B89299), in these reactions allows for the introduction of deuterium atoms into the target molecule, facilitating mechanistic studies. nih.gov

For instance, the gas-phase reactions of protonated hydrazine with carbonyl compounds have been studied using deuterated hydrazine (N2D4) to demonstrate that the reaction mechanisms are consistent with those in solution. nih.gov In another example, mechanochemistry has been employed to generate diimide from hydrazine hydrate (B1144303) for the solvent-free hydrogenation of porphyrins to chlorins, a process that is highly efficient and sustainable. tandfonline.com The use of deuterated water (D2O) as a deuterium source in photocatalytic transfer hydrogenation reactions further highlights the versatility of these methods for green and safe deuteration of pharmaceutical intermediates. acs.org

Reaction TypeHydrogen/Deuterium SourceCatalystSubstrateProductReference
Transfer HydrogenationHydrazine HydrateNitrogen-doped carbon-supported ironNitroarenesAnilines nih.gov
Photocatalytic DeuterationD2ONot specifiedPharmaceutical IntermediatesDeuterated Pharmaceutical Intermediates acs.org
HydrogenationHydrazine HydrateMechanochemical activation (ball milling)PorphyrinsChlorins tandfonline.com
Gas-phase Ion ChemistryDeuterated Hydrazine (N2D4)None (SIFT-CIMS)ButanalProtonated Butanal Hydrazone nih.gov

Deuterated Hydrazines as Reagents for Specific Chemical Transformations

Deuterated hydrazines serve as key reagents in a variety of specific chemical transformations, enabling the synthesis of isotopically labeled compounds with high precision. clearsynth.com These labeled compounds are indispensable for a range of applications, including mechanistic studies and as internal standards in analytical chemistry. clearsynth.comresearchgate.net

For example, deuterated hydrazine derivatives are used in the synthesis of other labeled compounds. The synthesis of d3-2,4-dinitrochlorobenzene and [¹³C₆]2,4-dinitrochlorobenzene, which are then reacted with hydrazine, showcases the multi-step synthesis of complex deuterated reagents. acs.org Similarly, the reaction of 4-fluorobenzaldehyde (B137897) with 2,4-dinitrophenylhydrazine (B122626) in a deuterated solvent facilitates the creation of deuterated hydrazones, which are valuable in analytical applications.

The versatility of deuterated reagents extends to multicomponent reactions. For instance, deuterated aldehydes can be converted into D2-isocyanides, which then participate in reactions like the Ugi and Passerini reactions to produce deuterated α-amino amides and α-acyloxy amides, respectively, without scrambling of the deuterium label. beilstein-archives.org

Research in Biomedical Sciences (Methodological and Analytical Focus, Excluding Clinical Efficacy)

In the biomedical field, deuterated hydrazine compounds are instrumental in advancing analytical techniques and understanding the metabolic fate of drugs, without focusing on their therapeutic effects.

Deuterium-Labeled Hydrazine Compounds as Analytical Probes in Pharmacokinetic Research Models (e.g., as internal standards for drug quantification)

Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analysis. clearsynth.comaptochem.com The use of a stable isotope-labeled internal standard, which has a higher mass than the analyte, allows for accurate quantification by correcting for variations in sample extraction, injection, and ionization. aptochem.com Deuterated internal standards co-elute with the non-labeled analyte, ensuring precise measurement. aptochem.com

Girard's Reagent P-d5, a deuterated cationic hydrazine reagent, serves as an internal standard for the quantification of Girard's reagent P by GC- or LC-MS. caymanchem.com This reagent is used to derivatize and quantify various compounds, including glycans and oxysterols. caymanchem.com Similarly, in the analysis of malondialdehyde (MDA), a marker of oxidative stress, a deuterated MDA analog is used as an internal standard to compensate for matrix effects in urine and serum samples. nih.gov The use of stable isotope-labeled compounds is a cornerstone of modern bioanalytical method validation, ensuring accuracy and precision. nih.govresearchgate.net

Deuterated CompoundAnalytical TechniqueApplicationBenefitReference
Girard's Reagent P-d5GC-MS, LC-MSInternal standard for quantification of Girard's reagent PAccurate quantification of derivatized compounds like glycans caymanchem.com
Deuterated Malondialdehyde (d2-MDA)LC-MSInternal standard for quantification of MDA in urine and serumCompensates for matrix effects, ensuring accurate measurement nih.gov
Deuterated Internal Standards (General)Mass SpectrometryQuantitative analysis of drugs and metabolitesCorrects for variability in extraction, injection, and ionization clearsynth.comaptochem.com

Investigating Metabolic Stability of Analogs through Deuteration

Substituting hydrogen with deuterium at metabolically vulnerable sites in a drug molecule can significantly alter its pharmacokinetic properties. nih.gov This strategy, known as "deuterium switching," can slow down the rate of metabolism, leading to increased metabolic stability and a longer biological half-life. assumption.eduuobaghdad.edu.iqresearchgate.net This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen bond. researchgate.net

Research has shown that deuteration can enhance the metabolic stability of various compounds. For example, the incorporation of deuterium into the methoxy (B1213986) substituents of certain GABA-A receptor ligands improved their metabolic stability and bioavailability in studies using human and mouse liver microsomes. nih.gov Similarly, deuteration of metronidazole, an antibiotic, was investigated to check for increased metabolic stability. uobaghdad.edu.iq The study of deuterated compounds provides valuable insights into drug metabolism and can guide the design of new drugs with improved pharmacokinetic profiles. researchgate.netnih.gov

Deuterium Labeling in Studying Protein Modifications and Site-Specific Labeling (e.g., isoAsp/isoGlu detection)

The spontaneous, non-enzymatic modification of proteins is a critical area of study in biochemistry and disease research. One such modification is the formation of isoaspartic acid (isoAsp) from asparagine or aspartic acid residues, which has been linked to various health conditions. nih.govnih.gov Traditional methods for identifying isoAsp sites often lack precision. nih.govnih.gov

A novel and highly specific method utilizes deuterium labeling to unambiguously identify isoAsp residues. nih.govnih.gov This technique leverages the distinct structural feature of isoAsp, which contains a free α-carboxyl group that can form an oxazolone (B7731731) ring. nih.govnih.gov In the presence of a D2O solvent, the formation of this ring structure facilitates the incorporation of a deuteron (B1233211) at the Cα-position. nih.govnih.gov

Detailed Research Findings:

Researchers have successfully demonstrated this deuterium-labeling method on model proteins such as lysozyme (B549824) and rituximab. nih.govnih.govacs.org By comparing the mass spectra of peptides from proteins reacted in both H2O and D2O, the precise locations of deuterium incorporation, and thus the isoAsp sites, can be determined with high accuracy. nih.govnih.gov A key finding is that this labeling reaction is effective for both L- and D-isoAsp forms and has also been shown to efficiently label isoglutamic acid (isoGlu), for which effective detection methods were previously lacking. nih.govnih.govacs.org The rate of isoAsp formation can vary significantly depending on the neighboring amino acid sequence. For example, the half-life for the isomerization in an -Asn-Gly- sequence at 37°C and pH 7.4 is 1.4 days, while for an -Asn-Phe- sequence, it exceeds 100 days. acs.orgresearchgate.net

Protein ModificationLabeling PrincipleKey Advantage
isoAspartic acid (isoAsp) Formation of an oxazolone ring from the free α-carboxyl group, followed by deuterium incorporation from a D2O solvent at the Cα-position. nih.govnih.govEnables exclusive and unambiguous identification of isoAsp sites in proteins. nih.govnih.gov
isoglutamic acid (isoGlu) The same deuterium labeling reaction for isoAsp has been confirmed to efficiently deuterate isoGlu. nih.govacs.orgProvides an effective method for detecting isoGlu, which was previously challenging. nih.govacs.org

Applications in Materials Science Research

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a powerful technique in materials science for probing the structure and dynamics of materials at the nanoscale. riconnected.org.aursc.org This isotopic substitution can influence the physical properties of hydrogen-containing solids. rsc.org

Deuterated Compounds in Neutron Scattering Studies for Structural Characterization of Materials

Neutron scattering is a premier technique for investigating the structure and dynamics of materials, particularly soft matter and biological systems. acs.orgsci-hub.seosti.gov The significant difference in the neutron scattering lengths of hydrogen (protium) and deuterium is the key to this technique's power. acs.orgsci-hub.seosti.gov This contrast allows for selective deuteration, where specific parts of a molecule or complex are labeled with deuterium to make them "visible" or "invisible" to neutrons, enabling detailed structural analysis that is often inaccessible by other methods like X-ray scattering. acs.orgsci-hub.seresearchgate.net

Detailed Research Findings:

In the study of polymers, selective deuteration combined with small-angle neutron scattering (SANS) has been instrumental. For instance, by deuterating the side chains of the conjugated polymer P3HT, researchers could reduce incoherent scattering and specifically highlight the dynamics of the polymer backbone, which is crucial for understanding charge transport properties. acs.org Similarly, in studies of polymer blends, deuterating one component allows for the clear visualization of the phase morphology, which is essential for optimizing the performance of organic electronic devices. acs.org Deuterated clathrate hydrates are also being investigated as potential moderator materials for very cold neutrons due to the low-energy modes of the guest molecules within the crystalline water network. epj-conferences.org

TechniquePrincipleApplication in Materials Science
Neutron Scattering with Selective Deuteration Exploits the large difference in neutron scattering cross-sections between hydrogen and deuterium to create contrast. acs.orgsci-hub.seElucidating the conformation of polymer chains, distinguishing between the backbone and side chains, and visualizing the morphology of polymer blends. acs.org
Small-Angle Neutron Scattering (SANS) A specific neutron scattering technique that provides low-resolution structural information about macromolecules and complexes in solution. researchgate.netDetermining the size, shape, and spatial arrangement of components within large, heterogeneous assemblies. researchgate.net

Role of Deuteration in Understanding Material Properties and Dynamics

The substitution of hydrogen with deuterium does more than just provide contrast for neutron scattering; it can directly alter the physical properties and dynamics of materials. rsc.org This phenomenon, known as the isotope effect, arises from the mass difference between hydrogen and deuterium, which affects vibrational modes, hydrogen bond strengths, and lattice dynamics. rsc.org

Detailed Research Findings:

A classic example of the isotope effect is observed in ferroelectric materials like potassium dihydrogen phosphate (B84403) (KDP). Deuteration of KDP increases its Curie temperature (the temperature at which it transitions to a ferroelectric state) by approximately 107 K. rsc.org This is attributed to the geometric isotope effect on the hydrogen bonds. rsc.org In luminescent materials, deuteration can reduce non-radiative decay processes, leading to enhanced optical performance. rsc.org Furthermore, the heavier deuterium atoms can alter the lattice dynamics of a material, potentially influencing its electrical conductivity. rsc.org Studies on conjugated polymers have shown that deuteration can increase melting and crystallization temperatures without significantly changing the material's morphology or charge mobility. acs.org This allows for the use of deuterium labeling in neutron scattering studies without compromising the electronic performance of the material. acs.org

Property Affected by DeuterationMechanismExample
Ferroelectric Phase Transition Alteration of hydrogen bond geometry and dynamics (Geometric Isotope Effect). rsc.orgIncrease in the Curie temperature of potassium dihydrogen phosphate (KDP) upon deuteration. rsc.org
Luminescence Reduction of non-radiative decay processes due to lower vibrational modes of deuterium. rsc.orgEnhanced optical performance in luminescent materials. rsc.org
Thermal Properties of Polymers Changes in molecular volume, polarizability, and intermolecular interactions. acs.orgIncreased melting and crystallization temperatures in deuterated DPP polymers. acs.org
Electrical Conductivity Modification of hydrogen bond structures and influence on lattice dynamics. rsc.orgPotential to tune electrical conductivity in hydrogen-containing materials. rsc.org

Future Directions and Emerging Research Avenues for Hydrazine Sulfate D6 and Deuterated Hydrazines

Development of Stereoselective and Chemo-selective Deuteration Methodologies

The precise placement of deuterium (B1214612) atoms within a molecule is critical for harnessing the full potential of isotopic labeling. The development of new stereoselective and chemo-selective deuteration methods for creating compounds like Hydrazine (B178648) sulfate-D6 is a key area of future research.

Current methods for synthesizing deuterated compounds include hydrogen-deuterium exchange reactions, often using deuterium oxide (D2O) as the deuterium source, and catalytic isotope exchange with metal catalysts like palladium or platinum. resolvemass.ca However, achieving high selectivity, especially in complex molecules with multiple potential deuteration sites, remains a significant challenge. Future methodologies will likely focus on:

Advanced Catalytic Systems: The design of novel catalysts that can direct deuterium to specific locations within a molecule with high precision is paramount. This includes the exploration of transition metal catalysts that can operate under mild conditions and tolerate a wide range of functional groups. acs.orgnih.govthieme-connect.de For instance, recent studies have shown the potential of nickel-catalyzed reactions for the stereoselective alkenylation of ketones mediated by hydrazine, a process where deuterated analogues could provide mechanistic insights. acs.orgnih.gov

Enzyme-Catalyzed Deuteration: Biocatalysis offers a highly specific and environmentally friendly approach to deuteration. Future research may involve engineering enzymes to catalyze the selective incorporation of deuterium into hydrazine derivatives.

Flow Chemistry for Deuteration: Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher selectivity and yields in deuteration reactions.

These advancements will not only facilitate the synthesis of specifically labeled compounds like Hydrazine sulfate-D6 but also open doors to creating a wider library of deuterated hydrazines for various applications.

Integration of Advanced Hybrid Analytical Platforms for Comprehensive Characterization

The accurate characterization of deuterated compounds is essential to confirm the position and extent of deuterium incorporation. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the workhorses for this analysis, the future lies in the integration of multiple analytical techniques into powerful hybrid platforms. ansto.gov.aursc.org

Future analytical strategies will likely involve the hyphenation of techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This combination allows for the separation of complex mixtures and the precise determination of the molecular weight of each component, confirming the incorporation of deuterium. ansto.gov.au High-resolution mass spectrometry (HR-MS) is particularly valuable for determining isotopic enrichment. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for analyzing volatile deuterated compounds and their derivatives. d-nb.info

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): When combined with chromatography, ICP-MS can provide elemental and isotopic information, which is particularly useful for organometallic compounds or for tracing metabolic pathways. ugent.be

Two-Dimensional NMR (2D NMR): Techniques like COSY (Correlation Spectroscopy) provide detailed information about the connectivity of atoms within a molecule, confirming the exact location of deuterium labels. sparkl.me

The data generated from these hybrid platforms will provide a comprehensive and unambiguous picture of the isotopic purity and structural integrity of compounds like this compound.

Expansion into Novel Catalytic Cycles and Reaction Pathways with Deuterium Labeling

Deuterium labeling is a powerful tool for elucidating reaction mechanisms. By tracking the position of deuterium atoms throughout a chemical transformation, chemists can gain invaluable insights into the intricate steps of a catalytic cycle. The use of deuterated hydrazines, including this compound, is expected to play a significant role in uncovering new catalytic cycles and reaction pathways.

Key areas of exploration include:

Understanding Reaction Intermediates: Deuterium labeling can help to identify and characterize transient intermediates in a reaction, providing a more complete understanding of the reaction mechanism. researchgate.netresearchgate.net

Kinetic Isotope Effect (KIE) Studies: The KIE, which is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom, provides crucial information about the rate-determining step of a reaction. nih.govrsc.org Studying the KIE of reactions involving deuterated hydrazines can help to optimize reaction conditions and design more efficient catalysts.

Hydrogen Autotransfer Reactions: Recent research has explored the use of nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines, which proceeds through a hydrogen autotransfer pathway. acs.org Deuterium labeling studies will be instrumental in further understanding and expanding the scope of such novel transformations.

By providing a deeper understanding of reaction mechanisms, these studies will pave the way for the development of new and more efficient catalytic processes.

Synergistic Approaches Combining Experimental and Advanced Computational Studies for Predictive Modeling

The synergy between experimental and computational chemistry is becoming increasingly crucial for advancing chemical sciences. rsc.orgacs.orgresearchgate.net In the context of deuterated hydrazines, this combination offers a powerful approach for predictive modeling.

Computational methods, such as Density Functional Theory (DFT), can be used to:

Predict Reaction Outcomes: Theoretical calculations can help to predict the feasibility and selectivity of deuteration reactions, guiding the design of experiments. researchgate.net

Model Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of a reaction, complementing experimental observations. acs.orgnih.gov

Interpret Spectroscopic Data: Computational modeling can aid in the interpretation of complex NMR and MS spectra of deuterated compounds. sparkl.me

Predict Isotope Effects: The kinetic and equilibrium isotope effects can be computationally modeled, providing a deeper understanding of the underlying principles governing these phenomena. acs.org

By combining the predictive power of computational chemistry with the validation of experimental results, researchers can accelerate the discovery and development of new deuterated compounds and their applications. This integrated approach will be instrumental in realizing the full potential of this compound and other deuterated hydrazines in various fields of science and technology. researchgate.net

Q & A

Q. What are the established synthesis protocols for hydrazine sulfate derivatives, and how can isotopic labeling (e.g., D6) influence their characterization?

Synthesis of hydrazine sulfate derivatives typically involves reactions with sulfur-containing precursors under controlled reducing conditions. For example, dihydrazinium sulfite is synthesized via the reaction of hydrazine hydrate with sulfur dioxide (Eq. 2.14), followed by dehydration in a vacuum desiccator over phosphorus pentoxide . Isotopic labeling (e.g., deuterated Hydrazine Sulfate-D6) requires substituting hydrogen atoms with deuterium at specific positions, which may alter reaction kinetics and stability. Characterization methods include IR spectroscopy (e.g., N-N stretching peaks at ~960 cm⁻¹) and elemental analysis to confirm stoichiometry . Deuterated analogs may exhibit shifted spectral peaks due to isotopic effects, necessitating adjusted reference baselines.

Q. Which analytical methods are most reliable for quantifying hydrazine sulfate in complex matrices?

Spectrophotometric methods, such as permanganate reduction, are widely used. Hydrazine reduces KMnO₄ in acidic conditions, with absorbance maxima at 546 nm and 526 nm providing linear calibration curves (molar absorptivity ~2200 L·mol⁻¹·cm⁻¹) . For deuterated derivatives like this compound, mass spectrometry (MS) coupled with isotope dilution ensures precise quantification. Chromatographic separation (e.g., HPLC) paired with derivatization agents (e.g., hydrazine-reactive aldehydes) enhances specificity in biological or environmental samples .

Q. How does environmental exposure (e.g., atmospheric oxygen) affect the stability of hydrazine sulfate derivatives?

Hydrazine sulfate derivatives undergo autoxidation in the presence of O₂, forming nitrogen and water (Eq. 1.7). For example, Fe(II) in mixed-metal hydrazine sulfite complexes oxidizes to Fe(III) over time, altering catalytic properties . Stability studies should include accelerated aging under controlled O₂ partial pressures and monitoring via thermogravimetric analysis (TGA) or X-ray diffraction (XRD) to detect phase changes . Deuterated analogs may exhibit slower oxidation rates due to kinetic isotope effects.

Advanced Research Questions

Q. What mechanistic insights govern the catalytic decomposition of hydrazine derivatives for hydrogen production, and how can catalyst design optimize selectivity?

Decomposition pathways (N₂H₄ → N₂ + 2H₂) depend on catalyst phase (vapor vs. solution) and active sites. Ni-Ir/CeO₂ catalysts in solution-phase decomposition exhibit >95% H₂ selectivity due to Ir’s ability to suppress NH₃ byproduct formation . Computational studies highlight that [2.2.2]-bicyclic hydrazine catalysts lower activation barriers for cycloreversion steps, enhancing turnover rates . Isotopic labeling (e.g., D6) can elucidate hydrogen transfer mechanisms via kinetic isotope effect (KIE) studies .

Q. How do hydrazine sulfate-based propellants compare to next-generation alternatives like ASCENT in terms of performance and safety?

Hydrazine monopropellants (e.g., N₂H₄) offer a specific impulse (Isp) of ~230 s, while ASCENT (AF-M315E) achieves a 50% higher density-specific impulse and 63% greater density, reducing propulsion system footprint . Safety improvements include higher autoignition temperatures (~2,100 K for ASCENT vs. ~1,200 K for hydrazine) and reduced toxicity . Deuterated hydrazine variants may improve combustion efficiency but require rigorous hazard testing (e.g., TNT equivalence studies under external fire conditions) .

Q. What computational strategies predict the reactivity of hydrazine derivatives in organic metathesis or graphene oxide reduction?

Density functional theory (DFT) simulations reveal that hydrazine-mediated epoxide reduction in graphene oxide proceeds via nucleophilic attack, with activation energies lower for interior vs. edge epoxide groups . For norbornene metathesis, [2.2.2]-hydrazine catalysts reduce cycloreversion barriers by 15–20 kcal/mol compared to [2.2.1] analogs, validated experimentally through Arrhenius plots . Deuterated catalysts may alter transition-state geometries, requiring adjusted computational models.

Q. How do proteomic approaches resolve contradictions in hydrazine toxicity mechanisms?

Multivariate analysis (PCA, PLSR) of 2D-DIGE data from hydrazine-treated rat liver identifies dose-dependent protein regulation. Key biomarkers include downregulated lipid metabolism enzymes (e.g., CYP4A) and upregulated stress-response proteins (e.g., HSP70), suggesting mitochondrial dysfunction and oxidative stress . Contradictions in clinical outcomes (e.g., lack of survival benefit in colorectal trials vs. cachexia reversal in preclinical models ) may stem from metabolic heterogeneity, necessitating single-cell proteomics to resolve subpopulation responses.

Q. What experimental designs address discrepancies in reported catalytic efficiencies for hydrazine decomposition?

Variability in turnover frequencies (TOF) across studies often arises from differences in catalyst pretreatment or solvent effects. Standardized protocols should include:

  • Pre-reduction of catalysts (e.g., H₂ flow for Ni-Ir/CeO₂ activation) .
  • In situ spectroscopy (DRIFTS, XAS) to monitor active-site evolution during reaction .
  • Isotopic tracing (e.g., D2O vs. H2O solvents) to quantify H-transfer steps .

Methodological Recommendations

  • Synthesis: Use anhydrous conditions and deuterated reagents (e.g., D₂O) for this compound synthesis to minimize proton exchange .
  • Characterization: Pair XRD with solid-state NMR to resolve deuterium positioning in crystalline lattices .
  • Safety: For propulsion applications, conduct deflagration tests with high-speed IR thermography to assess deuterated propellant hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.